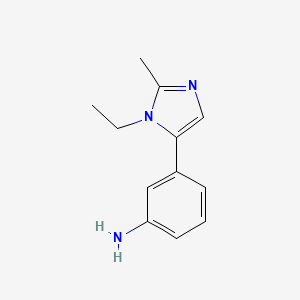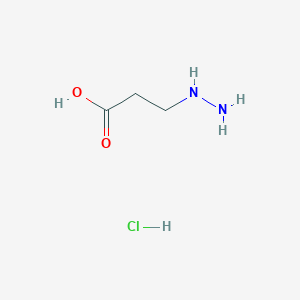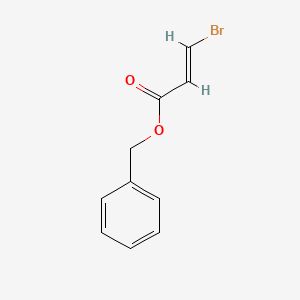![molecular formula C7H14ClNO B12822018 (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride CAS No. 2231675-05-9](/img/structure/B12822018.png)
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a continuous flow process to generate [1.1.1]propellane, which is then derivatized into various bicyclo[1.1.1]pentane species.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) are used for O-alkylation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The methoxy and amine groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride: Similar structure but without the methanamine group.
N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: A more complex derivative with additional functional groups.
Uniqueness
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride is unique due to its combination of the bicyclo[1.1.1]pentane core with both methoxy and methanamine groups. This combination provides a balance of rigidity and functional group diversity, making it a versatile compound for various applications.
Propiedades
Número CAS |
2231675-05-9 |
|---|---|
Fórmula molecular |
C7H14ClNO |
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
(3-methoxy-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7-2-6(3-7,4-7)5-8;/h2-5,8H2,1H3;1H |
Clave InChI |
OLXSLEJTPMWKBM-UHFFFAOYSA-N |
SMILES canónico |
COC12CC(C1)(C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12821939.png)
![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)

![5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12821945.png)
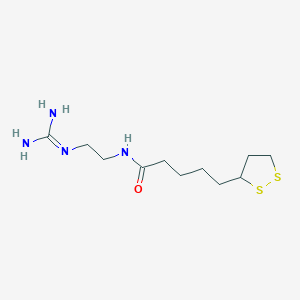
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)
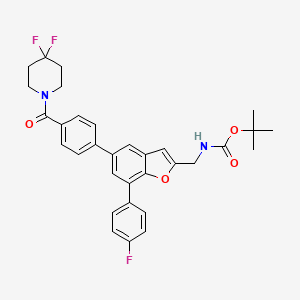
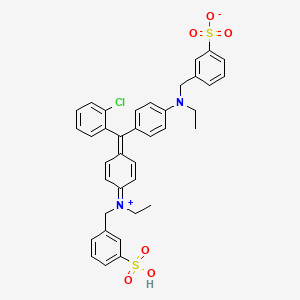
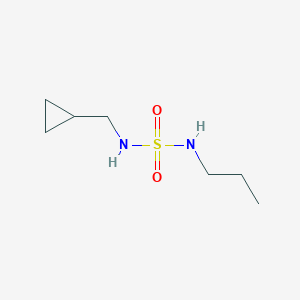
![3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B12821986.png)
